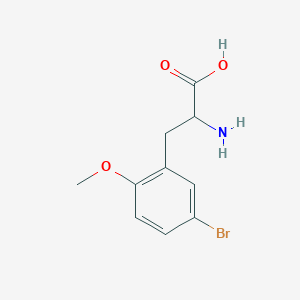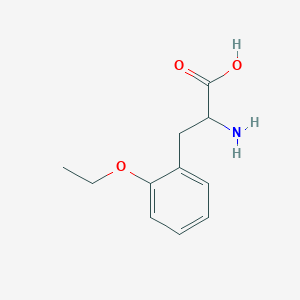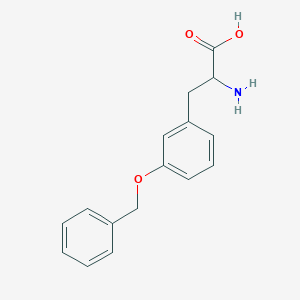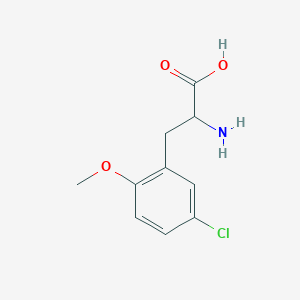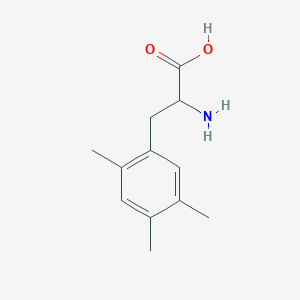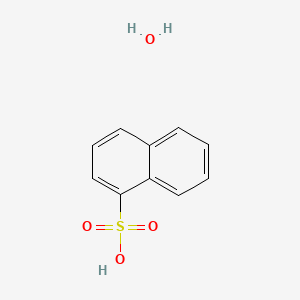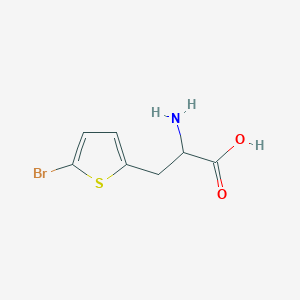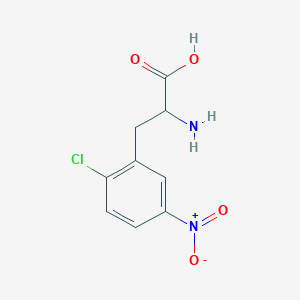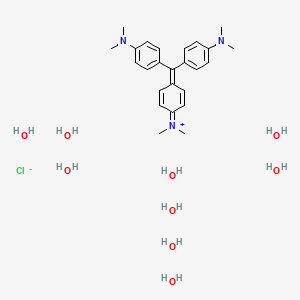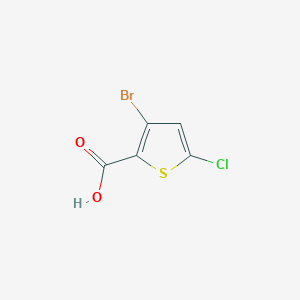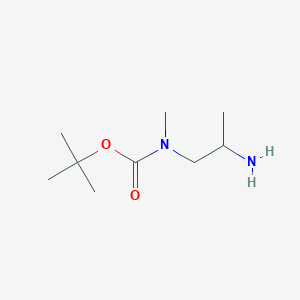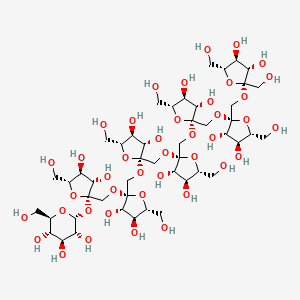
Fructo-oligosaccharide DP8/GF7
描述
Fructo-oligosaccharide DP8/GF7 is a type of prebiotic compound that belongs to the family of fructooligosaccharides. These compounds are composed of linear chains of fructose units linked by β (2→1) glycosidic bonds, with a single D-glucosyl unit at the non-reducing end. This compound specifically consists of seven fructose units and one glucose unit, making it a unique and highly specific oligosaccharide .
作用机制
Target of Action
Fructo-oligosaccharide DP8/GF7, also known as FOS, primarily targets the gut microbiota . It plays a key role in promoting the growth of beneficial gut bacteria . These bacteria, including bifidobacteria and lactobacilli, are known to have a general positive health effect .
Mode of Action
FOS interacts with its targets, the gut bacteria, by serving as a prebiotic . Prebiotics are substances that induce the growth or activity of microorganisms that contribute to the well-being of their host. The gut bacteria ferment FOS into short-chain fatty acids (SCFAs) and modulate bile acids, both of which interact with host metabolism .
Biochemical Pathways
The fermentation of FOS by gut bacteria leads to the production of SCFAs, including acetate, propionate, and butyrate . These SCFAs play various roles in the host metabolism, including the regulation of glucose homeostasis . Furthermore, the modulation of bile acids by the gut bacteria also impacts lipid metabolism .
Pharmacokinetics
Instead, it reaches the colon intact where it is fermented by the gut bacteria .
Result of Action
The fermentation of FOS by gut bacteria has several effects at the molecular and cellular levels. It leads to a decrease in fasting blood glucose levels, regardless of the metabolic status (healthy, obese, or diabetic) and diet (low-fat or high-fat) of the host . This reduction is linear with the dose of FOS . Fasting insulin levels also decrease linearly with FOS supplementation, but this reduction is only significant in hosts fed a low-fat diet .
Action Environment
The action of FOS is influenced by the gut environment. The composition of the gut microbiota, which can be affected by diet, age, and health status, can impact the fermentation of FOS and, consequently, its effects on host metabolism . Furthermore, the stability of FOS may be affected by factors such as pH and temperature .
准备方法
Synthetic Routes and Reaction Conditions: Fructo-oligosaccharide DP8/GF7 can be synthesized enzymatically using fructosyltransferase enzymes. These enzymes catalyze the transfer of fructosyl units from sucrose to acceptor molecules, forming fructooligosaccharides of varying chain lengths. The reaction conditions typically involve controlled pH, temperature, and substrate concentrations to optimize the yield and purity of the desired product .
Industrial Production Methods: Industrial production of this compound involves microbial fermentation processes using strains of bacteria such as Bacillus subtilis. The fermentation process is followed by purification steps to remove monosaccharide byproducts and residual sucrose. Techniques such as ion-exchange chromatography and ultrafiltration are commonly employed to achieve high purity levels .
化学反应分析
Types of Reactions: Fructo-oligosaccharide DP8/GF7 primarily undergoes hydrolysis reactions, where the glycosidic bonds are cleaved by enzymes such as fructan hydrolases. It can also participate in Maillard reactions, where the reducing sugar units react with amino acids, leading to the formation of complex flavor compounds .
Common Reagents and Conditions:
Hydrolysis: Enzymes like fructan hydrolases under mild acidic or neutral pH conditions.
Maillard Reaction: Amino acids and heat, typically under dry conditions.
Major Products:
Hydrolysis: Shorter fructooligosaccharides and monosaccharides like fructose and glucose.
Maillard Reaction: Melanoidins and other flavor compounds
科学研究应用
Fructo-oligosaccharide DP8/GF7 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and glycosidic bond formation.
Biology: Investigated for its role in modulating gut microbiota and enhancing the growth of beneficial bacteria.
Medicine: Explored for its potential prebiotic effects, including improving gut health, enhancing immune function, and reducing the risk of gastrointestinal infections.
Industry: Incorporated into food products as a dietary fiber and prebiotic ingredient to improve nutritional value and promote digestive health
相似化合物的比较
Fructo-oligosaccharide DP8/GF7 is unique due to its specific degree of polymerization and the presence of a single D-glucosyl unit. Similar compounds include:
Fructo-oligosaccharide DP4/GF3: Consists of three fructose units and one glucose unit.
Fructo-oligosaccharide DP6/GF5: Consists of five fructose units and one glucose unit.
Inulin: A longer-chain fructooligosaccharide with varying degrees of polymerization.
Compared to these compounds, this compound has a higher degree of polymerization, which may influence its prebiotic efficacy and fermentation profile .
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O41/c49-1-16-24(58)32(66)33(67)41(81-16)89-48(40(74)31(65)23(8-56)88-48)15-80-47(39(73)30(64)22(7-55)87-47)14-79-46(38(72)29(63)21(6-54)86-46)13-78-45(37(71)28(62)20(5-53)85-45)12-77-44(36(70)27(61)19(4-52)84-44)11-76-43(35(69)26(60)18(3-51)83-43)10-75-42(9-57)34(68)25(59)17(2-50)82-42/h16-41,49-74H,1-15H2/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46-,47-,48+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHDBCCSNMFRIG-XZASVILLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62512-21-4 | |
| Record name | O-β-D-Fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62512-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


